molecular formula C10H16N2O B8274915 1-Amino-2-(pyridin-2-yl)pentan-2-ol

1-Amino-2-(pyridin-2-yl)pentan-2-ol

Cat. No.: B8274915
M. Wt: 180.25 g/mol
InChI Key: RETVTPDTGOMMHB-UHFFFAOYSA-N
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Description

1-Amino-2-(pyridin-2-yl)pentan-2-ol is a chiral amino alcohol derivative featuring a pyridinyl substituent at the C2 position of a pentanol backbone. This compound is structurally characterized by a five-carbon chain with a hydroxyl group and an amino group at the C2 position, alongside a pyridine ring. Its synthesis typically involves catalytic hydrogenation or enantioselective reactions, as demonstrated in analogous protocols for related pyridinyl alcohols . The compound’s stereochemical configuration and functional groups make it a candidate for catalytic applications or pharmaceutical intermediates, though its specific biological or industrial roles remain underexplored in the provided sources.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-amino-2-pyridin-2-ylpentan-2-ol

InChI

InChI=1S/C10H16N2O/c1-2-6-10(13,8-11)9-5-3-4-7-12-9/h3-5,7,13H,2,6,8,11H2,1H3

InChI Key

RETVTPDTGOMMHB-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)(C1=CC=CC=N1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Amino-2-(pyridin-2-yl)pentan-2-ol with structurally related pyridinyl alcohols and ketones, emphasizing synthesis, stereochemistry, and analytical methods:

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Stereochemical Purity Analytical Methods Key Differences
1-Amino-2-(pyridin-2-yl)propan-2-ol C₈H₁₂N₂O Amino, hydroxyl, pyridinyl 81% Undisclosed (potential issues noted) $ ^1 \text{H/}^{13}\text{C-NMR} $, HRMS Shorter carbon chain (C3 vs. C5); higher yield but unresolved stereochemical purity.
1-Nitromethyl-1-(2-pyridinyl)propan-1-ol C₉H₁₂N₂O₃ Nitromethyl, hydroxyl, pyridinyl 60% 2% ee $ ^1 \text{H/}^{13}\text{C-NMR} $, HRMS Nitro group instead of amino; lower stereoselectivity and yield.
1,3-Bis(pyridin-2-yl)prop-2-en-1-one C₁₃H₁₀N₂O Ketone, pyridinyl Not reported N/A FTIR, NMR, X-ray diffraction Conjugated enone system; lacks amino/hydroxyl groups; structural rigidity.
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O Amino, hydroxyl, pyridinyl Not reported N/A Not specified Amino group on pyridine ring (C3 vs. C2); distinct regiochemistry affects solubility.

Key Findings:

Chain Length and Reactivity: The pentan-2-ol derivative’s longer carbon chain (vs. propan-2-ol ) may enhance solubility in nonpolar solvents or influence steric effects in catalysis.

Functional Group Impact: Replacing the nitro group in 1-Nitromethyl-1-(2-pyridinyl)propan-1-ol with an amino group (as in the target compound) likely improves stability and hydrogen-bonding capacity, critical for chiral recognition .

Structural Rigidity: Compounds like 1,3-bis(pyridin-2-yl)prop-2-en-1-one exhibit rigid planar structures due to conjugation, contrasting with the flexibility of amino alcohols, which may affect their binding to biological targets.

Notes

Evidence Limitations: Direct data on this compound are absent in the provided sources; comparisons rely on analogs like the propan-2-ol derivative .

Synthesis Optimization: The high yield (81%) reported for 1-Amino-2-(pyridin-2-yl)propan-2-ol suggests Pd/C hydrogenation as a viable route for the pentan-2-ol compound, pending substrate compatibility.

Funding Context : Research on analogous compounds is supported by institutions like the National Natural Science Foundation of China, underscoring academic interest in pyridinyl alcohols .

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